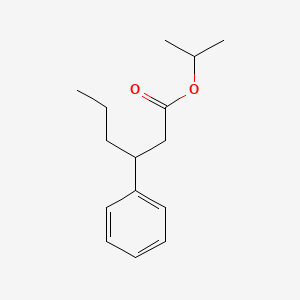
(2S,3R,11bR)-Dihydrotetrabenazine L-Val
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,11bR)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound known for its unique structural features It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves several steps, starting from the base compound tetrabenazine. The process typically includes the following steps:
Hydrogenation: Tetrabenazine undergoes hydrogenation to form dihydrotetrabenazine.
Amino Acid Coupling: The dihydrotetrabenazine is then coupled with L-Valine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,11bR)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent compound, tetrabenazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate tetrabenazine.
Wissenschaftliche Forschungsanwendungen
(2S,3R,11bR)-Dihydrotetrabenazine L-Val has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is studied for its effects on neurotransmitter regulation.
Medicine: It has potential therapeutic applications in treating movement disorders.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets include dopamine, serotonin, and norepinephrine transporters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabenazine: The parent compound used in treating hyperkinetic movement disorders.
Dihydrotetrabenazine: A reduced form of tetrabenazine.
Other Valine Derivatives: Compounds with similar amino acid modifications.
Eigenschaften
Molekularformel |
C24H38N2O4 |
|---|---|
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23+/m1/s1 |
InChI-Schlüssel |
GEJDGVNQKABXKG-DBBLALLESA-N |
Isomerische SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
Kanonische SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


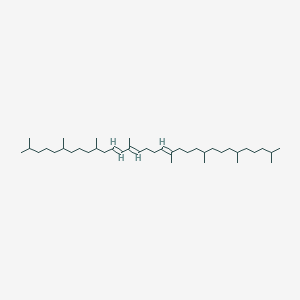


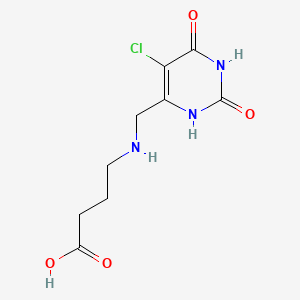

![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
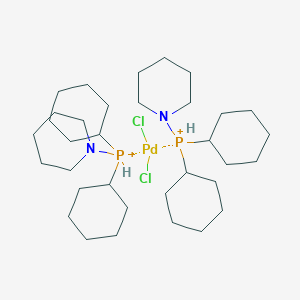
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
![Methyl 7-(3-fluoro-2-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13852563.png)
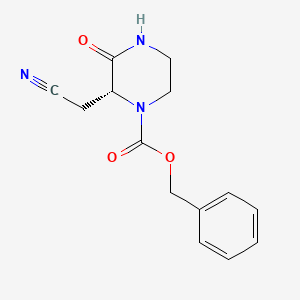
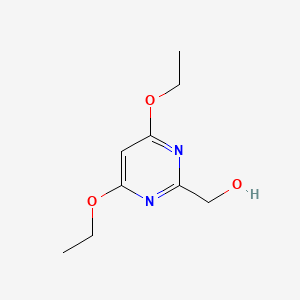
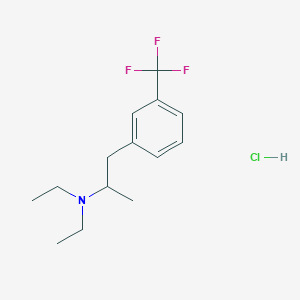
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
